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molecular formula C10H9N3O B8416654 1-Benzyl-3-formyl-1,2,4-triazole

1-Benzyl-3-formyl-1,2,4-triazole

Cat. No. B8416654
M. Wt: 187.20 g/mol
InChI Key: HDDYSNCKECVCRE-UHFFFAOYSA-N
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Patent
US04865837

Procedure details

To a continuously stirred mixture of 0.156 moles of lithium diisopropylamide in 150 ml of THF cooled at -70° C. was added dropwise a solution of 1-benzyl-1,2,4-triazole prepared above in 200 ml of THF. After the mixture was stirred for one hour longer, there was added in one portion 16.5 ml of dry dimethylformamide. The mixture was stirred in the cold for 0.5 hour and then at room temperature for 3.5 hours whereupon there was added dropwise a saturated aqueous solution of 21.5 grams of sodium dihydrogenphosphate. After the mixture was extracted well with dichloromethane, the combined extracts were washed with saturated brine, dried over magnesium sulfate, filtered, and evaporated to give a crude product. The crude product was flash column chromatographed over silica gel and eluted with dichloromethane/ethyl acetate (2:1) to provide 24.6 grams of pure 1-benzyl-3-formyl-1,2,4-triazole as a colorless oil.
Quantity
0.156 mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
21.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
16.5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([N-]C(C)C)(C)C.[Li+].[CH2:9]([N:16]1[CH:20]=[N:19][CH:18]=[N:17]1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.P([O-])(O)(O)=O.[Na+].C1C[O:30][CH2:29]C1>CN(C)C=O>[CH2:9]([N:16]1[CH:20]=[N:19][C:18]([CH:29]=[O:30])=[N:17]1)[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0.156 mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
150 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=CN=C1
Step Three
Name
Quantity
21.5 g
Type
reactant
Smiles
P(=O)(O)(O)[O-].[Na+]
Step Four
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1
Step Six
Name
Quantity
16.5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
After the mixture was stirred for one hour longer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred in the cold for 0.5 hour
Duration
0.5 h
EXTRACTION
Type
EXTRACTION
Details
After the mixture was extracted well with dichloromethane
WASH
Type
WASH
Details
the combined extracts were washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a crude product
CUSTOM
Type
CUSTOM
Details
chromatographed over silica gel
WASH
Type
WASH
Details
eluted with dichloromethane/ethyl acetate (2:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=C(N=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 24.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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